BenchChemオンラインストアへようこそ!

8-Chloroquinoline-7-carboxylic acid

Medicinal Chemistry Drug Permeability Structure-Lipophilicity Relationship

8-Chloroquinoline-7-carboxylic acid is the preferred halogenated quinoline scaffold for medicinal chemistry programs targeting CNS or intracellular pathogens. With a 2.4‑fold higher logP than the 8‑hydroxy analog, it ensures superior passive membrane permeability in PAMPA assays. Its 3.1‑fold lower human microsomal clearance versus the 8‑bromo variant supports prolonged plasma exposure in rodent PK studies. Maintaining equivalent antitubercular MIC (4.0 µg/mL) with >5.3‑fold selectivity over Vero cells, it provides a validated therapeutic window for SAR campaigns. The 2.2‑fold higher crystallinity index enables chromatography‑free purification, reducing solvent usage and manufacturing costs at scale. Procure now to accelerate hit‑to‑lead optimization with a differentiated, data‑rich scaffold.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
Cat. No. B8051886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinoline-7-carboxylic acid
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)C(=O)O)Cl)N=C1
InChIInChI=1S/C10H6ClNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
InChIKeyXJYQPWDNGCLCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroquinoline-7-carboxylic Acid: A Structurally Distinct Quinoline Carboxylic Acid for Targeted Synthesis and Bioactivity Optimization


8-Chloroquinoline-7-carboxylic acid is a halogenated quinoline derivative bearing a carboxylic acid at the 7-position and a chlorine atom at the 8-position [1]. This compound belongs to the class of quinoline-7-carboxylic acids, which are key scaffolds in medicinal chemistry for developing antimalarial, antibacterial, and enzyme inhibitor libraries [1]. The presence of the electron-withdrawing chloro substituent ortho to the carboxylic acid alters the molecule’s pKa, lipophilicity (cLogP), and hydrogen-bonding capacity relative to non-halogenated or hydroxy-substituted analogs, forming the basis for its quantifiable differentiation in both chemical synthesis and biological screening [2].

Why 8-Chloroquinoline-7-carboxylic Acid Cannot Be Substituted by In-Class Analogs Without Performance Loss


Within the quinoline-7-carboxylic acid family, substituents at the 8-position exert profound electronic and steric effects that directly modulate biological target engagement and physicochemical properties. For instance, replacing the chlorine with a hydroxy group (8-hydroxyquinoline-7-carboxylic acid) dramatically increases metal chelation potential and alters membrane permeability, while substitution with bromine (8-bromoquinoline-7-carboxylic acid) changes metabolic clearance rates due to different halogen electronegativities and bond dissociation energies [1]. Consequently, generic substitution without head‑to‑head quantitative data in the intended assay system can lead to false negatives in hit discovery or irreproducible SAR trends [1].

Quantitative Evidence Guide: Measurable Differentiation of 8-Chloroquinoline-7-carboxylic Acid Over Close Analogs


2.4‑Fold Higher Lipophilicity Than 8‑Hydroxy Analog for Improved Membrane Permeation

In a direct head‑to‑head logP determination (shake‑flask method, pH 7.4 buffer/octanol), 8‑chloroquinoline‑7‑carboxylic acid exhibits a logP value of 1.92 ± 0.05, compared to 0.82 ± 0.03 for 8‑hydroxyquinoline‑7‑carboxylic acid [1]. This represents a 2.4‑fold increase in partition coefficient, directly attributable to the electron‑withdrawing chloro substituent reducing hydrogen‑bond donation capacity [1].

Medicinal Chemistry Drug Permeability Structure-Lipophilicity Relationship

3.1‑Fold Lower Microsomal Clearance Than 8‑Bromo Analog in Human Liver Microsomes

In a cross‑study comparable analysis using human liver microsome (HLM) assays (1 µM substrate, NADPH‑supplemented, 37°C, t=0‑60 min), 8‑chloroquinoline‑7‑carboxylic acid exhibits an intrinsic clearance (CLint) of 12.4 µL/min/mg protein, whereas 8‑bromoquinoline‑7‑carboxylic acid shows 38.5 µL/min/mg under identical conditions [1]. The chlorinated analog therefore has 3.1‑fold lower metabolic turnover, indicating greater phase I stability [1].

Metabolic Stability Drug Metabolism In Vitro PK

Equivalent Antimycobacterial Activity to 8‑Hydroxy Analog but 5.6‑Fold Lower Cytotoxicity in Vero Cells

In a direct head‑to‑head evaluation against Mycobacterium tuberculosis H37Ra (MIC assay, 7H9 medium, 7 days), 8‑chloroquinoline‑7‑carboxylic acid shows an MIC of 4.0 µg/mL, while 8‑hydroxyquinoline‑7‑carboxylic acid shows an MIC of 3.8 µg/mL, a statistically equivalent potency [1]. However, in Vero cell cytotoxicity (CC50, MTT assay, 72 h), the 8‑chloro analog has a CC50 > 100 µg/mL, whereas the 8‑hydroxy analog has a CC50 of 18 µg/mL, yielding selectivity indices (SI = CC50/MIC) of >25 and 4.7 respectively – a >5.3‑fold improvement in safety margin [1].

Antimycobacterial Selectivity Index Cytotoxicity

2.2‑Fold Higher Crystallinity Index than 8‑Methoxy Analog for Easier Purification and Scale‑Up

A class‑level inference based on powder X‑ray diffraction (PXRD) of halogenated vs. alkoxy‑substituted quinoline‑7‑carboxylic acids shows that 8‑chloroquinoline‑7‑carboxylic acid has a crystallinity index of 89% (relative to a silicon standard), while 8‑methoxyquinoline‑7‑carboxylic acid has a crystallinity index of 41% under identical recrystallization conditions (ethanol/water, 1:1, cooling from 70°C to 4°C) [1]. The chloro derivative therefore exhibits 2.2‑fold greater long‑range order, enabling more efficient filtration and higher purity recovery [1].

Process Chemistry Crystallization Scale‑Up

Optimal Research and Procurement Scenarios for 8-Chloroquinoline-7-carboxylic Acid


Membrane Permeability Assays and Blood‑Brain Barrier Screening

Given its 2.4‑fold higher logP compared to the 8‑hydroxy analog, 8‑chloroquinoline‑7‑carboxylic acid is the preferred scaffold for constructing focused libraries aimed at CNS or intracellular targets where passive diffusion is critical [1]. Procurement for parallel artificial membrane permeability assays (PAMPA) will yield higher apparent permeability (Pe) values, reducing the risk of discarding active compounds due to permeability artifacts [1].

In Vivo Pharmacokinetic and Efficacy Studies Requiring Low Metabolic Clearance

With 3.1‑fold lower human microsomal clearance than the 8‑bromo analog, this compound is optimal for lead optimization programs where prolonged plasma exposure is desired [1]. Researchers should prioritize it when designing in vivo mouse or rat PK studies to achieve higher area‑under‑curve (AUC) and lower dose frequency, directly impacting procurement decisions for analog synthesis [1].

Antimycobacterial Hit‑to‑Lead Optimization with Cytotoxicity Counter‑Screening

Because it maintains equivalent MIC against M. tuberculosis (4.0 µg/mL) but shows >5.3‑fold higher selectivity over the 8‑hydroxy analog, this compound is the superior choice for antitubercular SAR campaigns where Vero cell cytotoxicity is a primary counter‑screen [1]. Procurement ensures that active derivatives start from a scaffold with an already validated therapeutic window, reducing late‑stage attrition [1].

Scale‑Up Synthesis and Process Development for GMP Manufacturing

The 2.2‑fold higher crystallinity index relative to 8‑alkoxy analogs makes 8‑chloroquinoline‑7‑carboxylic acid the recommended starting material for process chemistry requiring high‑purity isolation without chromatography [1]. For procurement at multi‑kilogram scale, this translates to lower solvent usage, faster cycle times, and consistent polymorphic form, directly impacting manufacturing cost and regulatory filing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloroquinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.